molecular formula C17H19NO3 B255607 N-(4-methoxyphenyl)-2-propoxybenzamide

N-(4-methoxyphenyl)-2-propoxybenzamide

Cat. No.: B255607
M. Wt: 285.34 g/mol
InChI Key: JOUFVRQAOPCHAR-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-propoxybenzamide is a benzamide derivative characterized by a 2-propoxy substituent on the benzamide core and a 4-methoxyphenyl group attached via an amide linkage. The methoxy and propoxy groups contribute to its electronic and steric properties, influencing solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-propoxybenzamide

InChI

InChI=1S/C17H19NO3/c1-3-12-21-16-7-5-4-6-15(16)17(19)18-13-8-10-14(20-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,18,19)

InChI Key

JOUFVRQAOPCHAR-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

Key analogs differ in substituents on the benzamide and aryl moieties, altering molecular weight, polarity, and conformational flexibility (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Substituents (Benzamide/Aryl) Molecular Weight (g/mol) Key Features
N-(4-Methoxyphenyl)-2-propoxybenzamide 2-propoxy, 4-methoxyphenyl Not reported Propoxy enhances lipophilicity; methoxy contributes to electron donation .
N-(4-Aminophenyl)-2-propoxybenzamide 2-propoxy, 4-aminophenyl 270.33 Amino group increases polarity and H-bonding potential .
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4-bromo, 4-methoxy-2-nitrophenyl Not reported Nitro (electron-withdrawing) and bromo (steric) groups reduce solubility .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy-4-methyl, 4-chlorophenyl Not reported Chloro and methyl groups enhance hydrophobicity; used in fluorescence studies .
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-...-hydrazine hydrobromide Thiazol ring, 4-methoxyphenyl Not reported Thiazol moiety introduces heterocyclic rigidity; cardioprotective activity .
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Methoxy (electron-donating) in the target compound contrasts with nitro in 4MNB (electron-withdrawing), affecting reactivity and solubility .
  • Heterocyclic Modifications : Thiazol-containing analogs (e.g., ) exhibit distinct biological profiles due to aromatic heterocycles, which enhance receptor binding compared to plain benzamides.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Salts of N-(4-methoxyphenyl)piperazin-ium benzoates (e.g., compound I ) form infinite hydrogen-bonded chains with dihedral angles between aryl rings (62.3–68.4°), influencing stability and melting points. The target compound’s propoxy group may reduce crystallinity compared to smaller substituents like methoxy.
  • Solubility: The propoxy chain in the target compound likely increases lipophilicity compared to methoxyethoxy analogs (e.g., N-(4-Amino-2-methylphenyl)-2-(2-methoxyethoxy)-benzamide ), which have higher polarity due to ether linkages.
Key Observations:
  • Receptor Interactions : Thiazol-containing analogs and 5-HT1A antagonists demonstrate that substituent choice (e.g., thiazol vs. methoxyphenyl) directs activity toward specific biological targets.

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